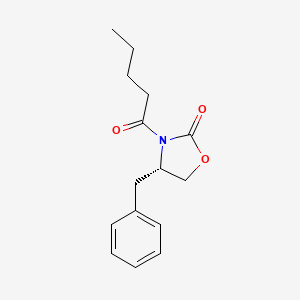

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLGXGCFEVCOFV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of S 4 Benzyl 3 Pentanoyloxazolidin 2 One in Stereoselective Organic Transformations

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The use of N-acyl oxazolidinones, such as (S)-4-benzyl-3-pentanoyloxazolidin-2-one, provides a reliable method for controlling the absolute and relative stereochemistry of the newly formed stereocenters.

Stereoselective Enolate Generation (e.g., Boron Enolates with Dibutylboron Triflate)

The foundation of the Evans asymmetric aldol reaction lies in the stereoselective generation of a specific enolate isomer. When this compound is treated with a Lewis acidic boron source, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like N,N-diisopropylethylamine (DIPEA), a (Z)-boron enolate is formed with high selectivity.

The reaction proceeds through a six-membered, chair-like transition state where the boron atom coordinates to both the carbonyl oxygen of the pentanoyl group and the oxygen of the oxazolidinone ring. This chelation, coupled with steric interactions, forces the deprotonation to occur in a way that selectively yields the (Z)-enolate. The stereochemical integrity of this enolate is crucial for the subsequent diastereoselective reaction.

Diastereoselective Formation of Aldol Adducts (e.g., Evans Syn Aldol)

Once the (Z)-boron enolate is formed, it reacts with an aldehyde to produce a β-hydroxy carbonyl adduct. The high diastereoselectivity of this reaction is explained by the Zimmerman-Traxler model. alfa-chemistry.com The reaction proceeds through a rigid, chair-like six-membered transition state involving the boron atom chelated to the two oxygen atoms. alfa-chemistry.com The bulky benzyl (B1604629) group of the chiral auxiliary effectively blocks one face of the enolate. Consequently, the aldehyde electrophile preferentially attacks from the less sterically hindered face, leading to the predictable formation of the syn-aldol adduct. alfa-chemistry.com This method, often referred to as the Evans Syn Aldol reaction, consistently yields products with high diastereomeric excess (de). alfa-chemistry.comresearchgate.net

| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Reference |

| Isovaleraldehyde | >99:1 | researchgate.net |

| Benzaldehyde | 97:3 | scielo.org.mx |

| 4-Chlorobenzaldehyde | 95:5 | scielo.org.mx |

This table presents typical diastereoselectivities achieved in Evans aldol reactions with various aldehydes, demonstrating the high preference for the syn adduct.

Utility in the Total Synthesis of Complex Molecules and Natural Products

The reliability and high stereoselectivity of the Evans aldol reaction have made it an indispensable tool in the total synthesis of numerous complex molecules and natural products. By establishing key stereocenters early in a synthetic route, it significantly simplifies the synthesis of intricate targets.

A notable example is its application in the concise total synthesis of (−)-cytoxazone, a biologically active natural product. nih.govmdpi.com In this synthesis, an asymmetric aldol addition employing a chlorotitanium enolate of a related N-acyl thiazolidinethione with 2-benzyloxyacetaldehyde furnished the key syn-aldol adduct in high yield and a 3:1 diastereomeric ratio. nih.gov This adduct contains the necessary stereochemistry that, after a few subsequent transformations including a Curtius reaction and removal of a protecting group, leads to the final natural product. nih.gov This synthesis highlights how the stereochemical information encoded by the chiral auxiliary is effectively transferred to the product, enabling an efficient and stereocontrolled route to a complex molecule. nih.gov

Asymmetric Alkylation Reactions

Asymmetric alkylation provides a direct route to enantiomerically enriched α-substituted carboxylic acid derivatives, which are valuable chiral building blocks in pharmaceuticals and other fine chemicals. The use of this compound as a chiral auxiliary offers a robust solution for controlling the stereochemistry of this transformation. nih.gov

Enantioselective Alpha-Alkylation of Imide Enolates

The asymmetric α-alkylation of this compound begins with the formation of an imide enolate. This is typically achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This process generates a lithium (Z)-enolate.

In this enolate, the lithium cation chelates to the carbonyl oxygen and the oxazolidinone oxygen, creating a rigid structure. chemtube3d.com The benzyl group of the auxiliary sterically shields the top face of the enolate plane. chemtube3d.com As a result, when an alkyl halide (R-X) is introduced, it can only approach from the less hindered bottom face. chemtube3d.com This facial bias directs the alkylation to occur with a high degree of diastereoselectivity, leading to the formation of an α-alkylated product with a specific stereoconfiguration.

| Alkylating Agent (R-X) | Yield (%) | Diastereoselectivity (de %) | Reference |

| Benzyl bromide | 95 | >99 | chemtube3d.com |

| Allyl iodide | 83 | 82 | ucla.edu |

| Ethyl iodoacetate | 85 | 86 | ucla.edu |

This table illustrates the effectiveness of the asymmetric alkylation of Evans' auxiliaries with various electrophiles.

Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids

A key advantage of the chiral auxiliary approach is the facile and often non-destructive removal of the auxiliary group to unmask the desired product. After the asymmetric alkylation step, the chiral auxiliary can be cleaved from the N-acyl oxazolidinone product to yield an enantiomerically pure α-substituted carboxylic acid or its derivative.

Common cleavage methods include:

Hydrolysis: Treatment with lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) affords the corresponding carboxylic acid.

Alcoholysis: Reaction with a sodium alkoxide (e.g., sodium methoxide) in the corresponding alcohol yields the methyl ester.

Reductive Cleavage: Treatment with lithium borohydride (B1222165) (LiBH₄) can reduce the acyl group to the corresponding primary alcohol.

In many cases, the (S)-4-benzyloxazolidin-2-one auxiliary can be recovered in high yield after the cleavage step, allowing it to be recycled for future reactions, which adds to the economic and environmental appeal of this methodology.

Asymmetric Diels-Alder Reactions

Application of Acyl Oxazolidinones as Dienophiles in Stereoselective Cycloadditions

Chiral α,β-unsaturated N-acyloxazolidinones, derived from auxiliaries like (S)-4-benzyl-2-oxazolidinone, serve as highly effective and diastereoselective dienophiles in Lewis acid-promoted Diels-Alder reactions. rsc.org These reactions are a cornerstone of organic synthesis for the construction of six-membered rings, and the use of these chiral dienophiles allows for the creation of multiple stereocenters in a single, controlled step.

The presence of a Lewis acid is crucial for both accelerating the reaction and enhancing stereoselectivity. Lewis acids, such as diethylaluminum chloride (Et₂AlCl), coordinate to the carbonyl oxygen atoms of the N-acyl group. This coordination locks the acyl-oxazolidinone into a rigid, planar conformation and lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its reactivity towards the diene. rsc.orgnih.gov This rigid chelated complex ensures that the benzyl group of the auxiliary effectively blocks one face of the dienophile, leading to a highly selective attack of the diene on the opposite face.

For example, the Diels-Alder reaction between cyclopentadiene (B3395910) and various chiral 3-(acyloxy)acryloyl oxazolidinones has been studied extensively. wikipedia.orgyoutube.com These reactions typically proceed with excellent endo-selectivity and high diastereoselectivity, especially when promoted by Et₂AlCl. wikipedia.orgyoutube.com The resulting cycloadducts are valuable intermediates for synthesizing complex, optically active molecules. wikipedia.org

| Dienophile Substituent (R in 3-(R-COO)acryloyl) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Endo Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Methyl | Et₂AlCl | CH₂Cl₂ | -78 | 85 | >98:2 |

| Phenyl | Et₂AlCl | CH₂Cl₂ | -78 | 94 | >98:2 |

| 4-Methoxyphenyl | Et₂AlCl | CH₂Cl₂ | -78 | 98 | >98:2 |

| 4-Nitrophenyl | Et₂AlCl | CH₂Cl₂ | -78 | 96 | >98:2 |

| 2-Naphthyl | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >98:2 |

Asymmetric Conjugate Addition Reactions

Diastereoselective Michael Additions to Unsaturated Acyl-Oxazolidinones

The concept of creating new stereogenic centers via conjugate addition to chiral α,β-unsaturated N-acyloxazolidinones is a well-established synthetic strategy. nih.govnih.gov In these Michael additions, the chiral auxiliary directs the nucleophilic attack to one of the two faces of the double bond, leading to the formation of a β-functionalized product with high diastereoselectivity. nih.gov

These reactions have been successfully performed with a variety of nucleophiles, including organocopper reagents, thiols, and stabilized carbanions. nih.gov The conformational homogeneity of the 3-(trans-enoyl)oxazolidin-2-ones makes them superior Michael acceptors compared to simpler alkyl enoates, often resulting in improved reactivity and diastereoselectivity. nih.gov The stereochemical outcome is dictated by the preferred conformation of the unsaturated N-acyl oxazolidinone, where the chiral auxiliary's substituent blocks one face from the incoming nucleophile. For instance, copper(I)-catalyzed conjugate addition of in situ prepared alkylzirconocenes to α,β-unsaturated N-acyl oxazolidinones, followed by trapping the resulting enolate, can create up to three new stereocenters with excellent control.

Conjugate Hydrotrifluoromethylation

A significant application of this methodology is the conjugate hydrotrifluoromethylation of α,β-unsaturated acyl-oxazolidinones. rsc.orgresearchgate.net This reaction allows for the stereoselective introduction of a trifluoromethyl (CF₃) group at the β-position of the carbonyl system, a transformation of great interest due to the unique properties that the CF₃ group imparts to organic molecules in pharmaceuticals and materials science.

One effective method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a radical initiator system like triethylborane/oxygen (Et₃B/O₂). researchgate.net This process generates a trifluoromethyl radical which adds to the β-position of the unsaturated acyl-oxazolidinone. The resulting radical intermediate is then quenched to afford the hydrotrifluoromethylated product. The stereoselectivity of the addition is controlled by the chiral auxiliary, leading to the formation of enantiomerically pure β-trifluoromethylated compounds. This approach has been utilized to prepare chiral fluorinated amino acids. rsc.org

Other Stereoselective Reactions Facilitated by the Chiral Auxiliary

Cyclopropanations

The use of oxazolidinone auxiliaries extends to stereoselective cyclopropanation reactions. In this transformation, a carbene or carbene-equivalent is added across the double bond of an α,β-unsaturated N-acyl oxazolidinone to form a cyclopropane (B1198618) ring. The chiral auxiliary directs the approach of the carbene, controlling the relative stereochemistry of the newly formed three-membered ring in relation to the existing stereocenter.

The reaction of N-enoyl oxazolidinones with sulfur ylides is a common method for achieving this transformation. The nucleophilic sulfur ylide initially attacks the β-position of the unsaturated system in a Michael-type addition. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide (B99878) to close the cyclopropane ring. The facial selectivity of the initial attack is governed by the steric influence of the chiral auxiliary, leading to a high degree of diastereoselectivity in the final cyclopropane product. These chiral cyclopropane derivatives are versatile intermediates in organic synthesis.

Allylations

The stereoselective allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohols and carboxylic acids with control over new stereocenters. The chiral auxiliary, this compound, serves as a powerful tool in this context. By forming a chiral enolate, it directs the approach of an allyl electrophile, leading to a highly diastereoselective transformation.

The general strategy involves the deprotonation of the α-carbon of the pentanoyl group using a strong base to form a rigid, chelated (Z)-enolate. williams.edu The stereochemistry of this enolate is controlled by the bulky benzyl group on the oxazolidinone ring, which directs the enolate formation to occur on the less sterically hindered face. Subsequent reaction with an allyl electrophile, such as allyl iodide, proceeds preferentially from the face opposite to the benzyl group, resulting in the formation of one diastereomer in significant excess. williams.edu The chiral auxiliary can then be cleaved to yield the enantiomerically enriched α-allyl carboxylic acid derivative.

In a study optimized for advanced undergraduate organic chemistry laboratories, the diastereoselective alkylation of the sodium enolate of (S)-4-benzyl-3-propionyl-oxazolidin-2-one with allyl iodide was performed. williams.edu The reaction yielded the corresponding allylated product with a high degree of stereocontrol.

| Entry | Substrate | Base | Electrophile | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (dr) | Ref. |

| 1 | (S)-4-benzyl-3-propionyl-oxazolidin-2-one | NaN(TMS)₂ | Allyl iodide | THF | -78 | (S)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one and (S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one | 98:2 | williams.edu |

This table presents data for the closely related propionyl analogue as a representative example of the allylation reaction.

The high diastereoselectivity observed in the allylation of the N-propionyl derivative underscores the powerful directing effect of the (S)-4-benzyl-2-oxazolidinone auxiliary. williams.edu It is reasonable to expect that the N-pentanoyl analogue would exhibit similar levels of stereocontrol in analogous allylation reactions, providing a reliable method for the synthesis of chiral α-allyl pentanoic acid derivatives. The mechanism relies on the formation of a well-defined chelated enolate structure, which effectively shields one face of the nucleophile, thereby dictating the trajectory of the incoming electrophile. williams.edu

Mechanistic Insights and Stereochemical Control Models

Analysis of Diastereoselectivity and Facial Selectivity

The predictable stereochemical outcomes in reactions involving (S)-4-benzyl-3-pentanoyloxazolidin-2-one are a direct consequence of high diastereoselectivity and facial selectivity during the formation of new stereocenters. These selectivities are governed by the conformational preferences of the N-acyl oxazolidinone and the way it presents one face of the enolate to an incoming electrophile.

Influence of Auxiliary Substituents on Steric Hindrance and Directional Control

The stereodirecting power of the this compound auxiliary is primarily attributed to the steric influence of the C4-benzyl substituent. Upon enolization of the pentanoyl group, the bulky benzyl (B1604629) group effectively shields one of the two faces of the resulting enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, thereby leading to a high degree of facial selectivity.

The conformation of the N-acyl group is also crucial. It is generally accepted that the acyl group orients itself to minimize dipole-dipole interactions with the oxazolidinone ring carbonyl. In the case of boron enolates, which are commonly employed in aldol (B89426) reactions, a chelated Z-enolate is formed. In this conformation, the C4-benzyl group projects away from the plane of the enolate, creating a significant steric bias. The electrophile, typically an aldehyde, will then preferentially attack from the face opposite to the benzyl group to avoid non-bonded interactions. This directional control is the cornerstone of the high diastereoselectivity observed in reactions utilizing this class of chiral auxiliaries.

While specific diastereomeric ratio (d.r.) data for the pentanoyl derivative is not extensively documented in readily available literature, the principles are well-established with closely related N-acyl oxazolidinones, such as the N-propionyl analogue. The data for these related compounds consistently demonstrate excellent levels of stereocontrol, which can be reasonably extrapolated to the pentanoyl system.

| Electrophile (Aldehyde) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Isobutyraldehyde | syn | >99:1 |

| Benzaldehyde | syn | >99:1 |

| Propionaldehyde | syn | 98:2 |

Table 1. Representative diastereoselectivities in the aldol reaction of the boron enolate of N-propionyl-(S)-4-benzyloxazolidin-2-one with various aldehydes. This data illustrates the high degree of stereocontrol exerted by the auxiliary.

Exploration of Transition State Models (e.g., Chelation vs. Non-Chelated)

The stereochemical outcome of aldol reactions involving N-acyl oxazolidinones can be rationalized using transition state models, most notably the Zimmerman-Traxler model for chelated transition states. When a Lewis acid capable of chelation, such as dibutylboron triflate (Bu₂BOTf), is used to form the enolate, a rigid, chair-like six-membered transition state is proposed.

In this chelated transition state model , the boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. This rigidifies the transition state assembly. To minimize steric strain, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions. For the Z-enolate derived from this compound, the Zimmerman-Traxler model predicts that the aldehyde will approach the enolate from the less hindered face (opposite the benzyl group), leading to the formation of the syn-aldol product.

Conversely, non-chelated transition state models can be invoked under different reaction conditions, for instance, with certain titanium enolates. In these cases, the Lewis acid may only coordinate to the enolate oxygen, leading to a more flexible, open-chain transition state. Even in these models, the steric bulk of the C4-benzyl group plays a critical role in dictating facial selectivity, though the predictability may be less pronounced than in the rigid chelated model. The ability to switch between chelated and non-chelated pathways by varying the Lewis acid can sometimes allow for the selective formation of different diastereomers of the product. For instance, while boron enolates typically yield syn-aldol products, the use of certain Lewis acids with oxazolidinethiones (sulfur analogues) can favor the formation of non-Evans syn products through a chelated transition state involving the auxiliary's ring carbonyl.

Computational Chemistry in Understanding Stereochemical Outcomes

Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for gaining deeper insight into the reaction mechanisms and the origins of stereoselectivity in reactions involving chiral auxiliaries like this compound.

Application of Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations allow for the in-silico modeling of reaction pathways and the determination of the geometries and relative energies of transition states. For aldol reactions involving N-acyl oxazolidinones, DFT studies have been instrumental in validating and refining the proposed transition state models.

Computational analyses of the titanium-mediated aldol reaction of the N-propionyl analogue of this compound have provided quantitative support for the stereochemical predictions. These studies calculate the relative energies of the various possible transition states leading to different stereoisomeric products. The transition state with the lowest calculated energy corresponds to the major product observed experimentally.

These calculations have confirmed that the transition state leading to the Evans syn aldol product is indeed significantly lower in energy than the transition states leading to other diastereomers. The energy differences are often substantial enough to explain the high diastereoselectivities observed in practice. The calculations can dissect the contributing factors to this energy difference, such as steric repulsion, torsional strain, and electronic effects, providing a detailed picture of how the chiral auxiliary orchestrates the stereochemical outcome. For example, in both chelated and non-chelated pathways, the attack from the less sterically hindered face of the enolate onto the aldehyde via a chair-like transition state, where the aldehyde's substituent is in an equatorial position, is identified as the most favorable pathway. nih.govjmcs.org.mxscielo.org.mx

| Transition State Pathway | Diastereomeric Product | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Non-Chelated | Evans syn | 0.00 |

| Non-Chelated | non-Evans syn | 2.50 |

| Chelated | non-Evans syn | 1.50 |

| Chelated | Evans syn | 3.50 |

Table 2. Representative calculated relative energies for the transition states in a TiCl₄-mediated aldol reaction of an N-propionyl oxazolidinone with benzaldehyde. The lower relative energy for the non-chelated pathway leading to the Evans syn product is consistent with experimental observations.

Recovery, Cleavage, and Recycling Strategies for the Chiral Auxiliary

Methodologies for Amide Bond Cleavage and Auxiliary Removal

The critical step following a diastereoselective transformation is the non-destructive cleavage of the pentanoyl group from the oxazolidinone ring. This process must be high-yielding and must not compromise the stereochemical integrity of the newly formed chiral centers in the product.

Hydrolytic methods are employed when the desired product is a carboxylic acid. These techniques involve the cleavage of the exocyclic amide bond, which is generally more susceptible to nucleophilic attack than the endocyclic carbamate (B1207046) bond under specific conditions.

One of the most widely adopted methods for the hydrolytic cleavage of N-acyloxazolidinones is the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netnih.gov This method is favored for its mild conditions and high regioselectivity, preferentially cleaving the exocyclic amide bond to yield the corresponding carboxylic acid and the intact chiral auxiliary. acs.orgnih.gov The reaction is generally performed in a mixed solvent system, such as tetrahydrofuran (B95107) and water, at low temperatures to ensure high fidelity. nih.gov

The selectivity of LiOOH for the exocyclic carbonyl is a key advantage over using LiOH alone, which tends to favor cleavage of the endocyclic carbamate, leading to the destruction of the auxiliary. acs.orgnih.gov The original protocol developed by Evans employs a significant excess of hydrogen peroxide, which has been shown to be crucial for minimizing the formation of the undesired hydroxyamide byproduct that can arise from competitive attack by hydroxide ions. nih.gov Yields for this transformation are typically high, often in the range of 80-97%. researchgate.net For instance, the cleavage of an N-acyloxazolidinone to furnish (3S)-hydroxy-5-phenylpentanoic acid using LiOH/H₂O₂ proceeds in 89% yield. researchgate.net

Other nucleophiles have also been developed for selective exocyclic cleavage. Reagents such as lithium benzyloxide (LiOBn) can be used to transesterify the acyl group, yielding benzyl (B1604629) esters, while preserving the chiral auxiliary. acs.orgnih.gov

| Cleavage Reagent | Substrate Example | Product | Yield (%) | Recovered Auxiliary Yield (%) | Reference(s) |

| LiOH / H₂O₂ | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Propionic Acid | ~80-97% | Not specified | |

| LiOH / H₂O₂ | N-Acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (3S)-Hydroxy-5-phenylpentanoic acid | 89% | Not specified | researchgate.net |

| LiOBn | General N-acyloxazolidinone | Benzyl ester | High | High | acs.orgnih.gov |

When the desired synthetic target is a primary alcohol or an aldehyde, reductive cleavage of the N-acyl group is the preferred method. These strategies employ hydride reagents to reduce the amide carbonyl, which also liberates the chiral auxiliary for recovery.

Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for the reduction of N-acyloxazolidinones to their corresponding primary alcohols. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran. This method is effective and generally proceeds without racemization of adjacent stereocenters. Similarly, sodium borohydride (NaBH₄) has been widely used for the reductive removal of Evans oxazolidinone auxiliaries. researchgate.netnih.gov It is considered a racemization-free method and, in certain cases, offers chemoselectivity advantages over lithium borohydride, making both reagents valuable tools for this transformation. researchgate.netnih.gov Following the reduction, the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, can be recovered in high yield. acs.org

For the synthesis of aldehydes, other reducing agents are employed under more controlled conditions. For example, diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of the N-acyl group to the corresponding aldehyde.

| Cleavage Reagent | Substrate Example | Product Type | Recovered Auxiliary Yield (%) | Reference(s) |

| LiBH₄ | N-Acyl-(S)-4-benzyl-2-oxazolidinone | Primary Alcohol | High | acs.org |

| NaBH₄ | General Evans Oxazolidinone | Primary Alcohol | High | researchgate.netnih.gov |

| LiAlH₄ | N-Acyl-(S)-4-benzyl-2-oxazolidinone | Primary Alcohol | ≥85% | acs.org |

Optimization of Chiral Auxiliary Recovery and Reuse

The economic viability of using stoichiometric chiral auxiliaries is heavily dependent on the ability to recover and recycle them efficiently. nih.gov Significant effort has been dedicated to optimizing these processes in both traditional solution-phase chemistry and through the development of solid-supported methodologies.

A primary advantage of the Evans-type oxazolidinones, including (S)-4-benzyl-2-oxazolidinone, is their high recovery rate in standard solution-phase synthesis. nih.gov After the cleavage reaction, the auxiliary is typically separated from the product through standard purification techniques such as extraction or chromatography. Due to their crystalline nature, they are often easily purified by recrystallization.

| Cleavage Method | Auxiliary | Recovery Yield (%) | Reference(s) |

| Hydrolytic (LiOOH) | (S)-4-benzyl-2-oxazolidinone | High | nih.gov |

| Reductive (LiAlH₄) | (S)-4-benzyl-2-oxazolidinone | ≥85% | acs.org |

| Various | General Evans Oxazolidinone | >92% | researchgate.net |

| Various | General Evans Oxazolidinone | 97% | researchgate.net |

| Various | General Evans Oxazolidinone | Quantitative | researchgate.net |

To further streamline the recovery and recycling process, significant research has focused on immobilizing Evans-type auxiliaries onto solid supports. nih.govresearchgate.net This approach merges the benefits of a robust chiral auxiliary with the practical advantages of solid-phase synthesis.

The primary advantage of using a polymer-supported auxiliary is the simplified purification process. After the reaction and cleavage steps, the resin-bound auxiliary can be easily separated from the soluble product and reagents by simple filtration, completely circumventing the need for chromatographic separation. This not only saves time and reduces solvent consumption but also minimizes product loss during purification.

Polymer-supported Evans auxiliaries have been successfully used in various asymmetric reactions, including aldol (B89426) additions, with stereoselectivities that are often comparable, and sometimes superior, to their solution-phase counterparts. nih.gov The solid support can also protect the auxiliary from mechanical degradation, and specialized reaction vessels can be used to perform multiple sequential "on-bead" reactions. nih.govresearchgate.net The recovered polymer-bound auxiliary can be washed and reused in subsequent reaction cycles, often with little to no decrease in performance, making this an exceptionally efficient strategy for large-scale and automated synthesis.

Advanced Research Directions and Future Prospects

Development of Novel N-Acyl Oxazolidinone Derivatives with Enhanced Reactivity or Selectivity

The foundational success of Evans-type oxazolidinones has spurred the development of new derivatives designed for superior performance. The core strategy involves modifying the oxazolidinone scaffold to fine-tune steric and electronic properties, thereby achieving greater control over reactivity and stereoselectivity. numberanalytics.comnumberanalytics.com Key principles in the design of these next-generation auxiliaries include increasing conformational rigidity to limit the number of possible transition states and the strategic placement of functional groups to exert specific stereoelectronic effects. numberanalytics.com

One innovative approach involves the creation of a cysteine-derived oxazolidinone chiral auxiliary. digitellinc.com This novel derivative leverages intramolecular N-to-S acyl transfer processes, a mechanism inspired by nature, to facilitate the conversion of the auxiliary-bound products into a variety of carboxylic acid derivatives under mild conditions. digitellinc.com This not only enhances the versatility of the auxiliary but also allows for the synthesis of valuable noncanonical amino acids. digitellinc.com Another area of development focuses on sulfur-based analogs, such as 1,3-thiazolidin-2-ones, which have demonstrated superior performance in certain reactions, like acetate (B1210297) aldol (B89426) reactions, compared to their oxazolidinone counterparts. scielo.org.mxscielo.org.mx

The design principles for these advanced auxiliaries are summarized in the table below.

| Design Principle | Objective | Example Approach |

| Steric Hindrance | Control the trajectory of reactant approach to the enolate. | Introduction of bulkier substituents at the C4 position. numberanalytics.comnumberanalytics.com |

| Electronic Effects | Influence the reactivity and stability of the enolate and transition states. | Incorporation of electron-withdrawing or -donating groups. numberanalytics.comnumberanalytics.com |

| Conformational Rigidity | Reduce the number of accessible transition states to improve stereoselectivity. | Fusing rings to the oxazolidinone backbone. numberanalytics.com |

| Novel Functionality | Introduce new reaction pathways for cleavage and derivatization. | Cysteine-derived auxiliaries enabling N-to-S acyl transfer. digitellinc.com |

These developments aim to create a toolkit of chiral auxiliaries where a specific derivative can be chosen to optimize a particular chemical transformation, moving beyond a one-size-fits-all approach.

Expanding the Scope of Asymmetric Transformations beyond Classical Reactions

While N-acyl oxazolidinones are renowned for their application in classical asymmetric transformations like aldol, alkylation, and acylation reactions, current research is focused on employing them in a broader range of synthetic methodologies.

A significant expansion has been the integration of N-acyl oxazolidinones with transition metal catalysis. For instance, thioester products derived from novel cysteine-based oxazolidinones can be used in various Palladium-mediated transformations, providing access to complex and valuable chiral scaffolds such as cyclic ketones, tetrahydropyrones, and dihydroquinolinones. digitellinc.com Another novel transformation is the direct, base-free anaerobic oxidation of N-acyl-1,3-oxazolidin-2-ones. nih.gov Using a copper(II) acetate catalyst and TEMPO, this method allows for the highly chemo- and regioselective formation of α- and γ-oxygenated derivatives in high yields under mild conditions. nih.gov

Researchers are also exploring their use in photocatalytic reactions and other modern synthetic methods. researchgate.net For example, Evans oxazolidinones have been selected as the chiral auxiliary to develop a stereoselective version of the [2+2] photocycloaddition of aryl bis-enones, promoted by visible light and a photocatalyst. researchgate.net Furthermore, the application of these auxiliaries has been extended to organocatalytic asymmetric Michael/acyl transfer reactions between α-nitroketones and various electrophiles, demonstrating their utility in complex cascade processes. nih.gov

| Transformation Type | Description | Catalyst/Reagent | Resulting Products |

| Palladium-Mediated Reactions | Cross-coupling reactions utilizing thioester derivatives. digitellinc.com | Palladium catalysts | Cyclic ketones, tetrahydropyrones digitellinc.com |

| Direct Anaerobic Oxidation | α- or γ-aminoxylation of the acyl moiety. nih.gov | Copper(II) acetate / TEMPO | α- and γ-OTMP derivatives nih.gov |

| [2+2] Photocycloaddition | Stereoselective formation of cyclobutane (B1203170) rings. researchgate.net | Eosin Y / Visible Light | Chiral cyclobutane structures researchgate.net |

| Michael/Acyl Transfer | Organocatalytic conjugate addition followed by acyl migration. nih.gov | Bifunctional thiourea (B124793) catalyst | Highly functionalized 1,5-dihydro-2H-pyrrol-2-ones nih.gov |

This expansion of reactivity demonstrates the enduring versatility of the oxazolidinone auxiliary, allowing it to be integrated into cutting-edge synthetic strategies well beyond its original applications.

Strategies for Improved Efficiency and Sustainability in Chiral Auxiliary Use

Key strategies include:

Auxiliary Recyclability: Developing robust methods for the non-destructive cleavage and recovery of the auxiliary is crucial. High-yield recovery allows the expensive chiral material to be reused, significantly reducing costs and waste.

Catalytic Approaches: While auxiliaries are stoichiometric, integrating them with catalytic asymmetric processes can provide powerful hybrid strategies. numberanalytics.com This can lead to highly selective transformations that may be difficult to achieve with either method alone.

Process Optimization: Minimizing the number of synthetic steps and purification procedures is essential. Designing tandem or one-pot reactions where the auxiliary directs multiple stereoselective transformations before being cleaved can greatly enhance process efficiency. researchgate.net

Immobilization: Attaching the chiral auxiliary to a solid support, such as a polymer resin, can facilitate its recovery and reuse. This approach is particularly amenable to flow chemistry systems, where the product can be continuously generated and eluted while the auxiliary remains in the reactor. rsc.org

The ultimate goal is to create a closed-loop system where the chiral auxiliary can be efficiently attached, used to direct one or more stereoselective reactions, and then cleaved and recovered in high yield for subsequent reuse, aligning the powerful reliability of auxiliary-based methods with the principles of green chemistry. numberanalytics.comnumberanalytics.com

Integration with Flow Chemistry and Automated Synthesis for Scalability

The translation of complex synthetic procedures from the laboratory to an industrial scale is a significant challenge. Flow chemistry, or continuous flow processing, offers a promising solution by providing precise control over reaction parameters, enhancing safety, and improving scalability. researchgate.netmdpi.com The integration of N-acyl oxazolidinone chemistry with these automated systems is a key area of advanced research.

In a flow chemistry setup, reagents are pumped through a network of tubes and reactors, allowing for superior control over temperature, pressure, and reaction time compared to traditional batch processing. almacgroup.com This is particularly advantageous for the often cryogenic and highly reactive intermediates, such as lithium enolates, generated from compounds like (S)-4-benzyl-3-pentanoyloxazolidin-2-one. The high surface-area-to-volume ratio in flow reactors enables rapid heat transfer, allowing for excellent temperature control and the safe use of highly exothermic reactions. almacgroup.com

This technology has been successfully applied to the multi-step continuous flow synthesis of oxazolidinone-containing drugs, such as linezolid. researchgate.net Such processes demonstrate the potential for automating the entire synthetic sequence, from starting materials to the final active pharmaceutical ingredient, without the need for isolating intermediates. researchgate.net Automated systems can also be used for high-throughput reaction optimization, where variables like temperature, residence time, and stoichiometry are systematically varied to quickly identify the ideal reaction conditions. soci.org

Advantages of Integrating N-Acyl Oxazolidinone Chemistry with Flow Systems:

| Feature | Advantage | Relevance to N-Acyl Oxazolidinones |

| Precise Temperature Control | Enables safe handling of exothermic reactions and maintenance of cryogenic conditions. almacgroup.com | Crucial for the formation and reaction of lithium and titanium enolates at low temperatures (e.g., -78 °C). almacgroup.com |

| Rapid Mixing | Ensures homogeneous reaction conditions and minimizes side reactions. almacgroup.com | Important for fast reactions like enolate alkylations. |

| Scalability | Production is scaled by running the system for longer ("numbering up") rather than using larger reactors. almacgroup.com | Facilitates a seamless transition from laboratory-scale discovery to pilot-plant production. soci.org |

| Automation & Optimization | Allows for high-throughput screening of reaction conditions for rapid process development. soci.org | Enables efficient optimization of diastereoselectivity and yield. |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. researchgate.net | Beneficial when using pyrophoric reagents like n-butyllithium or reactive electrophiles. |

The integration of robust chiral auxiliaries like this compound with automated flow synthesis represents a powerful paradigm for the efficient, scalable, and safe production of complex chiral molecules.

Q & A

Q. What are the established synthetic routes for (S)-4-benzyl-3-pentanoyloxazolidin-2-one?

The compound is synthesized via the Evans-aldol reaction , leveraging its role as a chiral auxiliary. A representative method involves reacting racemic aldehyde (±)-26 with this compound in dichloromethane (DCM) at 0°C, using Bu₂BOTf as a boron triflate catalyst. This method achieves high stereoselectivity, critical for asymmetric synthesis .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Use SHELX programs (SHELXT for structure determination, SHELXL for refinement) to resolve absolute configuration and anisotropic displacement parameters .

- NMR spectroscopy : ¹H NMR (e.g., δ 1.75–1.82 ppm for pentet signals) and LC-MS (e.g., m/z 470.3 for related oxazolidinones) are standard for confirming molecular structure and purity .

- Computational tools : WinGX and ORTEP for Windows enable visualization of crystal packing and molecular geometry .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the oxazolidinone ring. Use anhydrous solvents (e.g., DCM, THF) during synthesis to avoid side reactions. Stability data for related oxazolidinones suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chiral oxazolidinones?

- Refinement protocols : Use SHELXL’s modern features (e.g., TWIN/BASF commands) to address twinning or disorder in crystals .

- Validation tools : Cross-check results with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

- Iterative analysis : Apply qualitative research principles (e.g., triangulation of NMR, X-ray, and computational data) to reconcile discrepancies .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral auxiliary tuning : Adjust steric bulk in the oxazolidinone ring (e.g., benzyl vs. trityl groups) to enhance stereocontrol .

- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) at intermediate stages .

- Low-temperature conditions : Maintain reactions at ≤0°C to minimize racemization during nucleophilic additions .

Q. How does the oxazolidinone ring influence stereochemical outcomes in Evans-aldol reactions?

The oxazolidinone acts as a stereodirecting group , coordinating with the boron catalyst to enforce a rigid transition state. The (S)-configuration at C4 ensures syn-aldol adduct formation, with stereoselectivity >95% in optimized systems. Computational studies (e.g., DFT) can model this preorganization .

Q. What computational methods predict the biological activity of oxazolidinone derivatives?

- QSAR modeling : Use topological polar surface area (TPSA) and cLogP values (calculated via Dotmatics software) to assess bioavailability .

- Docking studies : Simulate interactions with targets like Sigma-2 receptors using PyMOL or AutoDock .

Data Contradiction and Reproducibility

Q. How should conflicting biological activity data for oxazolidinone derivatives be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。